

What is the chemical structure of Epicochlioquinone A?

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Compound of Interest

Compound Name: *Epicochlioquinone A*

Cat. No.: B184048

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An In-Depth Technical Guide to Epicochlioquinone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicochlioquinone A is a naturally occurring meroterpenoid belonging to the cochlioquinone class of compounds. Isolated from the fermentation broth of *Stachybotrys bisbyi*, it has garnered significant interest within the scientific community for its notable biological activities, particularly its potent and selective inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Epicochlioquinone A**. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a discussion of its potential mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Epicochlioquinone A is an organic heterotetracyclic compound with a complex stereochemistry. Its structure was elucidated through extensive spectroscopic analysis,

including NMR and X-ray crystallography[1]. It is a stereoisomer of the previously identified cochlioquinone A[1].

The core structure is a pyrano[3,2-a]xanthene-8,11-dione. Key substitutions include a 2-hydroxypropan-2-yl group at position 3, a hydroxy group at position 12, methyl groups at positions 6a and 12b, and a 3-(acetyloxy)-4-methylhexan-2-yl moiety at position 9[2].

Table 1: Chemical Identifiers for **Epicochlioquinone A**

Identifier	Value	Reference
IUPAC Name	Pyrano[3,2-a]xanthene-8,11-dione, 9-[(1S,2R,3S)-2-(acetyloxy)-1,3-dimethylpentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethyl-, (3R,4aR,6aS,12S,12aS,12bR)-	
CAS Number	147384-57-4	[2]
Molecular Formula	C ₃₀ H ₄₄ O ₈	[2]
Molecular Weight	532.67 g/mol	[2]
SMILES	<chem>C[C@@]12[C@]3([H])--INVALID-LINK----INVALID-LINK--=O)--INVALID-LINK--CC)=O)[C@H]3O">C@@(CC[C@@]1([H])O--INVALID-LINK--C(C)(O)C)C</chem>	
InChI	InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30-/m0/s1	

Physicochemical Properties

The physicochemical properties of **Epicochlioquinone A** are crucial for its handling, formulation, and pharmacokinetic profiling. While experimentally determined data for some

properties are limited, predicted values provide useful estimates.

Table 2: Physicochemical Data for **Epicochlioquinone A**

Property	Value	Notes	Reference
Boiling Point	638.8 ± 55.0 °C	Predicted	[2]
Density	1.21 ± 0.1 g/cm ³	Predicted	[2]
pKa	11.57 ± 0.70	Predicted	[2]

Biological Activity and Quantitative Data

Epicochlioquinone A exhibits significant inhibitory activity against ACAT, an enzyme responsible for the esterification of cholesterol. This inhibition is a key target for the development of anti-atherosclerotic drugs.

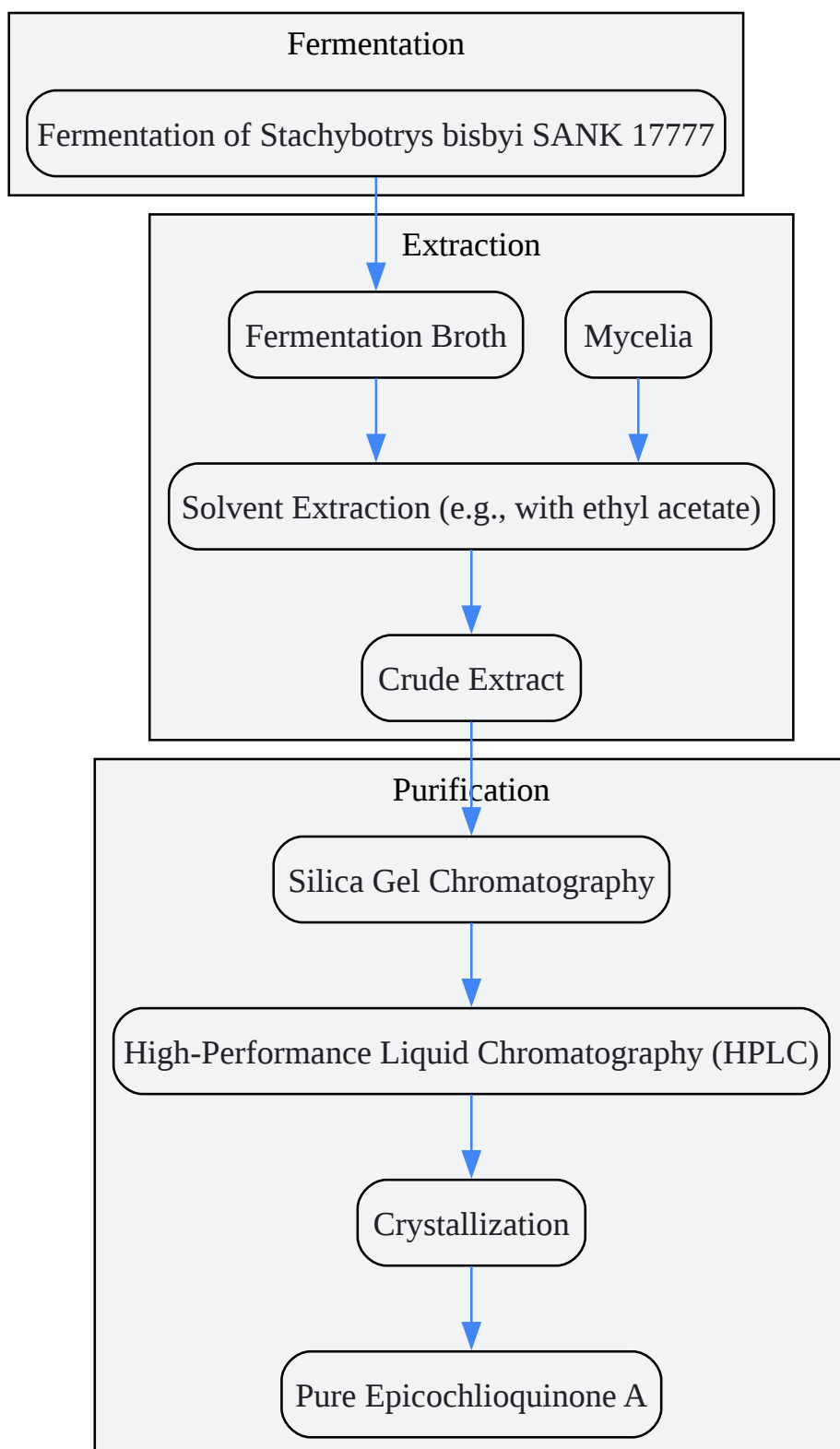
Table 3: In Vitro and In Vivo Activity of **Epicochlioquinone A**

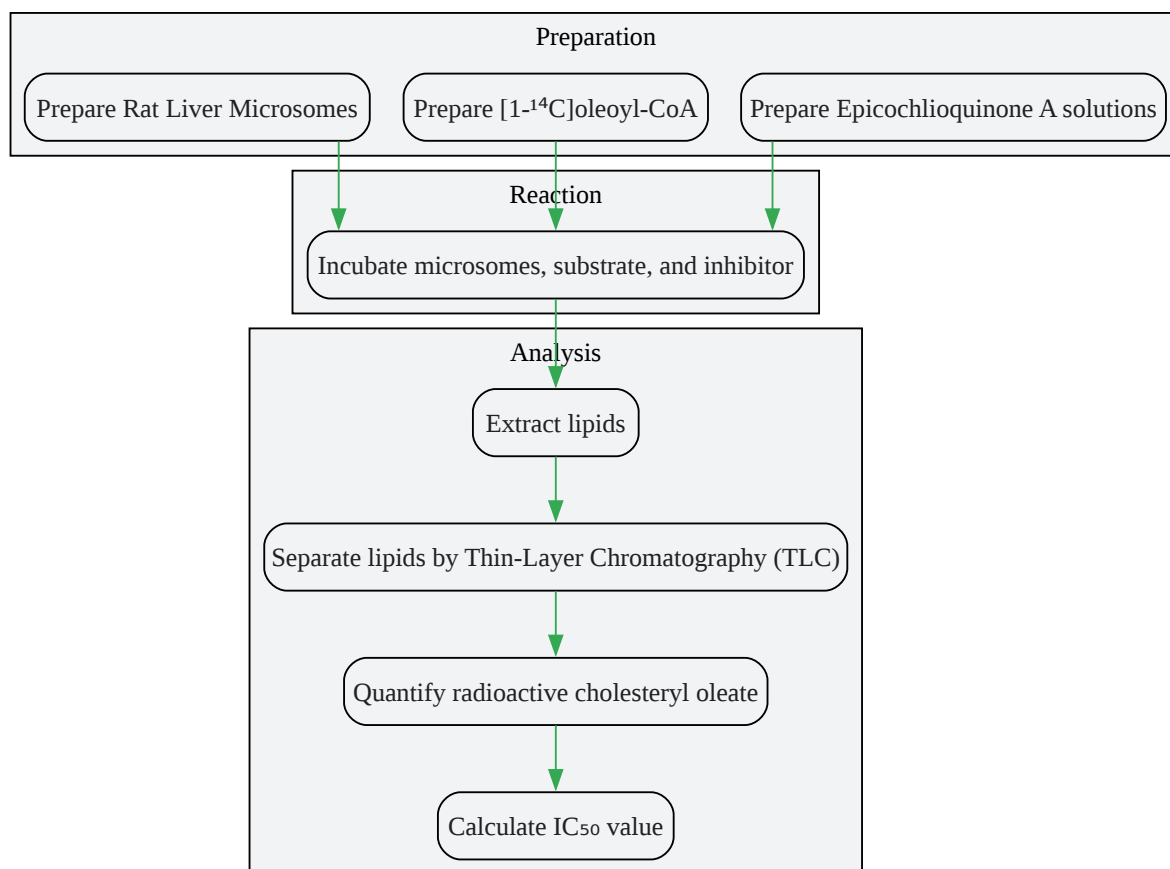
Assay	Target/Model	Result	Reference
ACAT Inhibition	Rat liver microsomes	IC ₅₀ = 1.7 µM	[1][2][3]
LCAT Inhibition	Plasma lecithin cholesterol acyltransferase	IC ₅₀ = 15.8 µM	[2][3]
Cholesterol Absorption	Rats (in vivo)	50% inhibition at 75 mg/kg	[1][2][3]

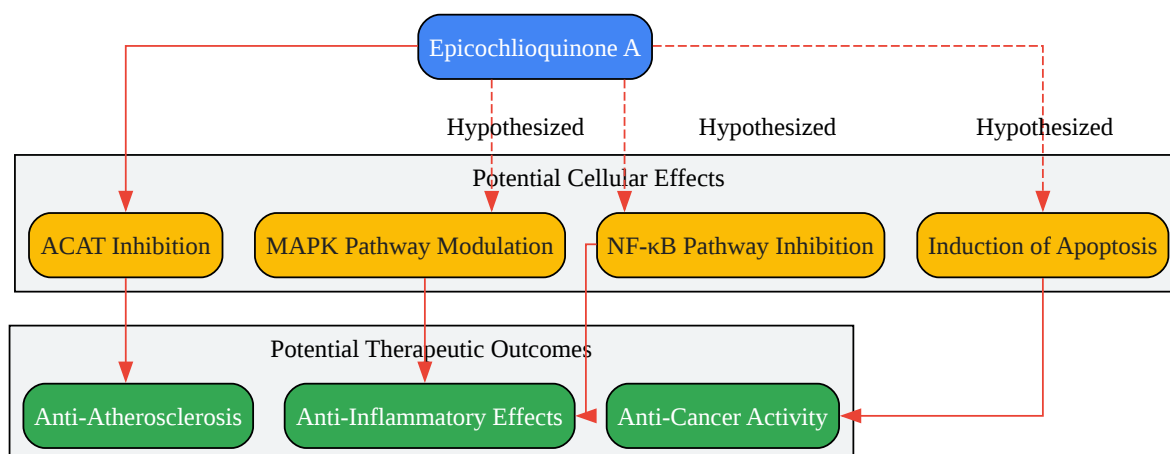
Experimental Protocols

Isolation of **Epicochlioquinone A** from *Stachybotrys bisbyi*

The following is a generalized protocol based on the initial discovery of **Epicochlioquinone A**[1].







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References

- 1. Epi-cochlioquinone A, a novel acyl-CoA : cholesterol acyltransferase inhibitor produced by *Stachybotrys bisbyi* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EPICOCHLIOQUINONE A | 147384-57-4 [amp.chemicalbook.com]
- 3. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
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